![molecular formula C11H10FI B2383905 1-氟-3-(4-碘苯基)双环[1.1.1]戊烷 CAS No. 1934526-34-7](/img/structure/B2383905.png)

1-氟-3-(4-碘苯基)双环[1.1.1]戊烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

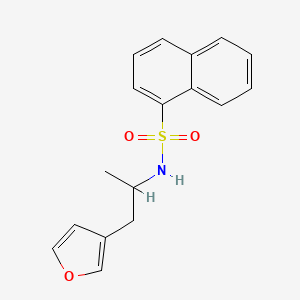

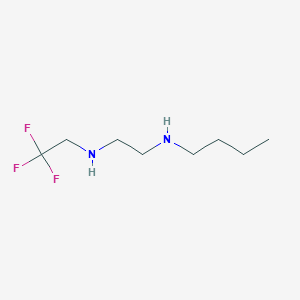

1-Fluoro-3-(4-iodophenyl)bicyclo[1.1.1]pentane is a fluoro-substituted bicyclo[1.1.1]pentane (F-BCP). The core of this compound has been incorporated into the structure of the anti-inflammatory drug Flurbiprofen in place of the fluorophenyl ring . The phenyl ring is one of the most popular structural motifs in natural compounds and synthetic drugs .

Synthesis Analysis

A practical scalable approach to fluoro-substituted bicyclo[1.1.1]pentanes (F-BCPs) has been developed . This approach involves the use of carbene insertion into the central bond of bicyclo[1.1.0]butanes, and nucleophilic/radical addition across the central bond of [1.1.1]propellanes .Molecular Structure Analysis

The molecular structure of 1-Fluoro-3-(4-iodophenyl)bicyclo[1.1.1]pentane is characterized by a bicyclo[1.1.1]pentane core with a fluorine atom and a 4-iodophenyl group attached .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-Fluoro-3-(4-iodophenyl)bicyclo[1.1.1]pentane include carbene insertion into the central bond of bicyclo[1.1.0]butanes, and nucleophilic/radical addition across the central bond of [1.1.1]propellanes .Physical And Chemical Properties Analysis

The physicochemical properties of fluoro-substituted bicyclo[1.1.1]pentanes have been studied . They have been found to have increased or equal solubility, potency, and metabolic stability compared to their non-fluorinated counterparts .科学研究应用

Medicinal Chemistry and Drug Development

1-Fluoro-3-(4-iodophenyl)bicyclo[1.1.1]pentane has been investigated for its potential as a building block in drug design. Researchers have explored its incorporation into existing drug scaffolds, aiming to enhance bioactivity or improve pharmacokinetic properties. For instance, it has been studied as a replacement for the fluorophenyl ring in the anti-inflammatory drug Flurbiprofen . Further exploration of its interactions with biological targets could lead to novel therapeutic agents.

未来方向

作用机制

Target of Action

The primary targets of 1-Fluoro-3-(4-iodophenyl)bicyclo[11The compound is structurally related to bicyclo[111]pentanes (BCPs), which have been studied for their interactions with various biological targets .

Mode of Action

The mode of action of 1-Fluoro-3-(4-iodophenyl)bicyclo[11It’s known that the compound contains a bicyclo[111]pentane fragment, which can interact with other molecules through resonance energy transfer . The specific interactions of this compound with its targets would depend on the nature of these targets.

Biochemical Pathways

The specific biochemical pathways affected by 1-Fluoro-3-(4-iodophenyl)bicyclo[11The compound’s bicyclo[111]pentane core has been incorporated into the structure of various drugs, suggesting that it may interact with multiple biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Fluoro-3-(4-iodophenyl)bicyclo[11The physicochemical properties of fluoro-substituted bicyclo[111]pentanes have been studied, and these properties can influence the compound’s bioavailability .

Result of Action

The molecular and cellular effects of 1-Fluoro-3-(4-iodophenyl)bicyclo[11The compound’s bicyclo[111]pentane core has been incorporated into the structure of various drugs, suggesting that it may have diverse molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Fluoro-3-(4-iodophenyl)bicyclo[1.1.1]pentane. For instance, the incorporation of a fluorine atom into organic compounds can dramatically alter the acidity/basicity of the neighboring functional groups, which can influence the compound’s interactions with its targets .

属性

IUPAC Name |

1-fluoro-3-(4-iodophenyl)bicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FI/c12-11-5-10(6-11,7-11)8-1-3-9(13)4-2-8/h1-4H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQCQADSPVHWGIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)F)C3=CC=C(C=C3)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-3-(4-iodophenyl)bicyclo[1.1.1]pentane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Ethylsulfanyl)phenyl]-2,2,2-trifluoroethan-1-ol](/img/structure/B2383828.png)

![5-Methyl-2-({2-[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]-2-oxoethyl}thio)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2383829.png)

![N-allyl-1-(4-chlorophenyl)-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2383832.png)

![methyl 4-{[(5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2383833.png)

![1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole](/img/structure/B2383835.png)

![(E)-4-(N,N-dimethylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2383836.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(1-methoxypropan-2-yl)propanamide](/img/structure/B2383837.png)

![N-(6-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2383844.png)